Disodium 1,5-dihydroxypentane-1,5-disulphonate
Overview
Description
Disodium 1,5-dihydroxypentane-1,5-disulphonate is a useful research compound. Its molecular formula is C5H10Na2O8S2 and its molecular weight is 308.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Glutaraldehyde bisulfite, also known as Disodium 1,5-dihydroxypentane-1,5-disulphonate or Glutaraldehyde bis(sodium bisulfite), primarily targets proteins . It is known to interact with the amino groups of proteins, particularly lysine residues . In the context of microbial cells, it has been found to target the aldehyde reductase YqhD in Escherichia coli .
Mode of Action
The compound acts as a protein cross-linking reagent . It forms cross-links between proteins, which can lead to the inactivation of enzymes or other functional proteins within a cell . This cross-linking action is believed to be the primary mechanism by which glutaraldehyde bisulfite exerts its antimicrobial effects .
Biochemical Pathways
It is known that the compound’s cross-linking action can disrupt normal cellular processes by inactivating key proteins . This can lead to cell death in microorganisms, making glutaraldehyde bisulfite an effective antimicrobial agent .
Pharmacokinetics
It is known that the compound’s effectiveness as a disinfectant and sterilizing agent is influenced by factors such as concentration and exposure time .
Result of Action
The primary result of glutaraldehyde bisulfite’s action is the inactivation of proteins within cells, leading to cell death . This makes it an effective antimicrobial agent. In addition, the compound is used as a fixative in microscopy and histology, where its cross-linking action helps to preserve the structure of biological samples .
Action Environment
The action of glutaraldehyde bisulfite is influenced by environmental factors such as pH and temperature . The compound is most effective at a pH range of 7-10 . It is soluble in water and alcohol, and is typically used in solution form .
Biochemical Analysis
Biochemical Properties
The principle behind the fixation is the binding of Glutaraldehyde bisulfite to nucleophiles of which the amino groups are the most abundant but binding to, e.g., sulfhydryl groups also occurs . This interaction with enzymes, proteins, and other biomolecules plays a crucial role in biochemical reactions.
Cellular Effects
Glutaraldehyde bisulfite has significant effects on various types of cells and cellular processes. For instance, it is often used to mimic malaria-infected red blood cells because they are also stiffer than healthy red blood cells . This indicates that Glutaraldehyde bisulfite can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Glutaraldehyde bisulfite involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fixation is a rather digital event (all or none) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glutaraldehyde bisulfite change over time. For example, along with the fixation comes an increase in the stiffness of the cells . This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Glutaraldehyde bisulfite vary with different dosages in animal models. For instance, bovine pericardial tissues were fixed with different concentrations of Glutaraldehyde bisulfite (0.3, 0.4, 0.5 and 0.6%) for different exposure times (10 and 20 min) .
Properties
IUPAC Name |
disodium;1,5-dihydroxypentane-1,5-disulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O8S2.2Na/c6-4(14(8,9)10)2-1-3-5(7)15(11,12)13;;/h4-7H,1-3H2,(H,8,9,10)(H,11,12,13);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZZDQOCTFVBFC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(O)S(=O)(=O)[O-])CC(O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Na2O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046996 | |
Record name | 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid, water soluble; [MSDSonline] | |
Record name | Glutaraldehyde-sodium bisulfite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7927 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7420-89-5, 28959-35-5 | |
Record name | Glutaraldehyde bisulfite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007420895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-Pentanedisulfonic acid, 1,5-dihydroxy-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,5-Dihydroxy-1,5-pentanedisulfonic acid, disodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 1,5-dihydroxypentane-1,5-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Disodium 1,5-dihydroxypentane-1,5-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.840 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM 1,5-DIHYDROXYPENTANE-1,5-DISULPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E3L9OLC36 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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